REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([I:15])=[C:4]([NH:8]C(=O)C(C)(C)C)[CH:5]=[N:6][CH:7]=1.Cl>>[F:1][C:2]1[C:3]([I:15])=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1
|
Name
|
|
Quantity
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8.46 g
|
Type
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reactant
|
Smiles
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FC=1C(=C(C=NC1)NC(C(C)(C)C)=O)I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was carefully quenched with aqueous sodium hydroxide (3M) until basic and the mixture
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Type
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EXTRACTION
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Details
|
was extracted with dichloromethane (×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried (MgSO4)
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=NC1)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.7 mmol | |
AMOUNT: MASS | 5.16 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |